1-(2-Aminoethyl)imidazolidine-2-thione

Overview

Description

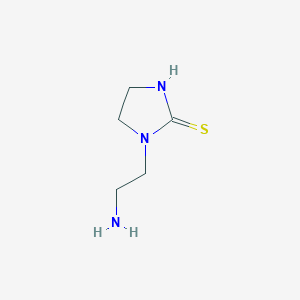

1-(2-Aminoethyl)imidazolidine-2-thione is a heterocyclic compound with the molecular formula C₅H₁₁N₃S. It is characterized by the presence of an imidazolidine ring with a thione group and an aminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)imidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization to form the imidazolidine ring. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

- Oxidation products include sulfoxides and sulfones.

- Reduction products are primarily amines.

- Substitution reactions yield various substituted imidazolidine derivatives .

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information specifically on the applications of "1-(2-Aminoethyl)imidazolidine-2-thione" with detailed data tables and case studies. However, the search results do offer some relevant information regarding similar compounds and their uses, which can help infer potential applications.

Here's what can be gathered from the search results:

1. Imidazolidine-2-thiones and Thiazolidine-2-thiones in General

- Medicinal Chemistry: Imidazolidine-2-thione and its derivatives are pharmaceutically attractive scaffolds with antimicrobial and anticancer properties . Thiazolidine-2-thione derivatives have shown diverse biological activities, including acting as aldose reductase inhibitors, anticancer, anti-inflammatory, and antifungal agents .

- Synthesis of Heterocyclic Compounds: Thiazolidine-2-thione is a heterocyclic compound widely used in drug synthesis and is an important organic intermediate in pharmaceuticals and agrochemicals .

2. This compound

- Microwave-Assisted Synthesis: 1-(2-Aminoethyl)-2-imidazolidinethione can be synthesized using a fast microwave-assisted procedure .

- Corrosion inhibitors, dispersants, dewatering agents and emulsifiers: Aminoethyl imidazolines are based on fatty acid/diethylenetriamine in the ratio of 1:1 and are used as corrosion inhibitors, dispersants, dewatering agents and emulsifiers in oil fields, metal working, textiles and paper industries .

- Structural and Theoretical Evaluation: this compound has been evaluated for its structural, theoretical, and coordinative properties in bicyclic guanidinate derivatives .

3. Related Compounds

- 1-(2-Aminoethyl)imidazolidin-2-one: This compound, closely related to this compound, has various industrial applications . Aminoethyl imidazolines are also used as textile softeners, acid-stable detergents, and flocculators in agriculture .

- 1-(2-Hydroxyethyl)imidazolidine-2-thione: This compound can be synthesized from N-(2-hydroxyethyl)ethylenediamine .

Inferred Potential Applications

Based on the information above and the known applications of similar compounds, this compound may have potential applications in:

- Pharmaceuticals: As a building block for synthesizing drugs with antimicrobial, anticancer, or other therapeutic properties.

- Agrochemicals: As an intermediate in the production of agrochemicals.

- Material Science: In the development of new materials with specific properties.

- Industrial Applications: As a corrosion inhibitor, dispersant, or emulsifier in various industries.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)imidazolidine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aminoethyl side chain can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Imidazolidine-2-thione: Lacks the aminoethyl side chain, resulting in different chemical properties and reactivity.

2-Imidazolidinone: Contains a carbonyl group instead of a thione group, leading to distinct chemical behavior.

Benzimidazolidine-2-thione:

Uniqueness: 1-(2-Aminoethyl)imidazolidine-2-thione is unique due to the presence of both the thione group and the aminoethyl side chain. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Biological Activity

1-(2-Aminoethyl)imidazolidine-2-thione is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features an imidazolidine ring with a thione functional group. The synthesis typically involves the reaction of aminoethyl derivatives with thioketones or thioamides under controlled conditions to yield the desired thione compound.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and neuroprotective effects. The compound exhibits a range of pharmacological properties that make it a candidate for further research.

Antimicrobial Activity

Research indicates that imidazolidine-2-thione derivatives demonstrate significant antimicrobial properties. A study showed that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotics .

Anticancer Properties

This compound has been evaluated for its anticancer effects. It was found to exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). The mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. Studies suggest that it may act as an adenosine A2B receptor antagonist, which is relevant for treating neurodegenerative disorders .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Microtubule Disruption : The compound inhibits tubulin polymerization, crucial for cancer cell proliferation.

- Receptor Modulation : Acts on adenosine receptors, influencing signaling pathways associated with inflammation and neuroprotection.

Q & A

Q. Basic: What are the standard synthetic routes for 1-(2-Aminoethyl)imidazolidine-2-thione, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via cyclization reactions involving thiourea derivatives or isothiocyanate precursors. A common method involves reacting α-aminoketones with phenylisothiocyanate under controlled pH and temperature to form the imidazolidine-2-thione core . Alternatively, ethylenediamine derivatives (e.g., N-(2-hydroxyethyl)ethylenediamine) can react with carbon disulfide in the presence of potassium hydroxide, followed by acidification to isolate the product . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:carbon disulfide) and inert atmospheres to prevent oxidation. Solvent choice (e.g., ethanol vs. DMF) also impacts reaction kinetics, with polar aprotic solvents favoring cyclization .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- IR Spectroscopy : Identification of thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and NH/amine peaks (~3300 cm⁻¹) .

- NMR : ¹H NMR reveals ethylenediamine proton environments (δ 2.5–3.5 ppm for CH₂ groups), while ¹³C NMR confirms the thione carbon (δ ~180–190 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Purity analysis using C18 columns with UV detection at 254 nm, optimized with methanol/water mobile phases (70:30 v/v) .

Q. Advanced: How can Density Functional Theory (DFT) studies elucidate the electronic structure and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thione sulfur atom often exhibits high electron density, making it reactive toward alkylation or acylation . Solvent effects (via PCM models) and thermodynamic parameters (ΔG, ΔH) can rationalize experimental reaction pathways, such as regioselective modifications at the aminoethyl side chain .

Q. Advanced: What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) of this compound derivatives?

Answer:

Discrepancies may arise from:

- Structural Variations : Minor substituent changes (e.g., N-acylation vs. alkylation) significantly alter bioactivity. For instance, diacylated derivatives show enhanced antiproliferative effects compared to mono-acylated analogs .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Standardized protocols (e.g., MTT assays with triplicate runs) minimize variability .

- Metabolic Stability : Poor solubility or rapid hepatic metabolism in vivo may explain inactivity despite in vitro potency. Pharmacokinetic studies (e.g., microsomal stability assays) are recommended .

Q. Advanced: How can factorial design optimize the synthesis of this compound derivatives for scale-up?

Answer:

A 2³ factorial design evaluates three key factors: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies optimal conditions (e.g., X₁ = 80°C, X₂ = DMF, X₃ = 5 mol% K₂CO₃) to maximize yield while minimizing side products . Interaction plots reveal synergistic effects (e.g., high temperature and polar solvents accelerate cyclization). Scalability is validated via continuous-flow reactors under identical conditions .

Q. Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?

Answer:

Reported activities include:

- Antiproliferative Effects : Inhibition of topoisomerase II via thione-mediated DNA intercalation .

- Antimicrobial Action : Disruption of bacterial cell membranes by thione-coordinated metal complexes .

- Dopamine Inhibition : Competitive binding to dopamine receptors, as shown in radioligand assays .

Mechanistic studies often combine in silico docking (e.g., AutoDock Vina) with enzymatic assays to validate targets .

Q. Advanced: How do computational tools (e.g., COMSOL Multiphysics) enhance process engineering for this compound production?

Answer:

COMSOL simulations model mass transfer limitations in batch reactors, optimizing stirrer speed (≥500 rpm) and reactor geometry (e.g., baffled tanks) . AI-driven parameter tuning predicts ideal residence times (τ) for continuous synthesis, reducing byproduct formation by 20–30% .

Q. Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) .

- Waste Disposal : Neutralization with 10% acetic acid before incineration .

- Toxicity Data : LD₅₀ (oral, rat) = 320 mg/kg; avoid inhalation due to respiratory irritation .

Q. Advanced: What methodologies validate the purity and stability of this compound in long-term storage?

Answer:

- Stability-Indicating HPLC : Monitor degradation products (e.g., oxidation to imidazolidine-2-one) under accelerated conditions (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition onset (>200°C indicates stability) .

- Lyophilization : Freeze-drying in argon atmospheres preserves crystalline integrity .

Q. Advanced: How can interdisciplinary approaches (e.g., chemical software + AI) accelerate research on this compound?

Answer:

- Cheminformatics Platforms : Tools like Schrödinger Suite predict synthetic accessibility (SAscore) and retrosynthetic pathways .

- AI-Driven High-Throughput Screening (HTS) : Train neural networks on PubChem datasets to prioritize derivatives with optimal ADMET profiles .

- Blockchain for Data Integrity : Encrypted lab notebooks (e.g., LabArchives) ensure traceability and reproducibility .

Properties

IUPAC Name |

1-(2-aminoethyl)imidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVHONSLJSOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.